3,5-DICHLORO-4-PROPOXYPHENYLBORONIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura coupling reactions , which suggests that the compound may interact with palladium catalysts and various organic groups during these reactions .
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, 3,5-Dichloro-4-propoxyphenylboronic acid likely participates in two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the boronic acid transfers an organyl group from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the compound contributes to the formation of carbon-carbon bonds , which are fundamental to many biochemical pathways.
Result of Action
As a participant in suzuki–miyaura coupling reactions, the compound contributes to the formation of carbon-carbon bonds , which can lead to the synthesis of various organic compounds.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemical species can influence the action, efficacy, and stability of this compound . For instance, the compound’s reactivity in Suzuki–Miyaura coupling reactions can be influenced by the type of palladium catalyst used and the reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3,5-DICHLORO-4-PROPOXYPHENYLBORONIC ACID typically involves the hydroboration of alkenes or alkynes, followed by oxidation. One common method is the addition of a boron-hydrogen bond over an alkene or alkyne to form the corresponding alkyl or alkenylborane . This process is generally rapid and allows for the exploration of organoborane chemistry.
Industrial Production Methods
Industrial production methods for boronic acids often involve the use of boronic esters as intermediates. These esters can be formed through the reaction of boronic acids with diols, followed by functionalization and deprotection . The relatively mild conditions for boronate deprotection are tolerant of several functional groups, making this method suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,5-DICHLORO-4-PROPOXYPHENYLBORONIC ACID undergoes various types of reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions include alcohols, ketones, alkanes, and various substituted aromatic compounds.
Scientific Research Applications
3,5-DICHLORO-4-PROPOXYPHENYLBORONIC ACID has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- 3,5-Dichlorophenylboronic acid
Uniqueness
3,5-DICHLORO-4-PROPOXYPHENYLBORONIC ACID is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its propoxy group provides additional steric and electronic effects compared to other boronic acids .
Properties
IUPAC Name |
(3,5-dichloro-4-propoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BCl2O3/c1-2-3-15-9-7(11)4-6(10(13)14)5-8(9)12/h4-5,13-14H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOBEFMWCPTAAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)OCCC)Cl)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BCl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681609 |
Source
|
Record name | (3,5-Dichloro-4-propoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-61-4 |
Source
|
Record name | B-(3,5-Dichloro-4-propoxyphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,5-Dichloro-4-propoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.